molecular formula C15H14O3 B1598335 (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone CAS No. 14814-17-6

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Cat. No. B1598335
Key on ui cas rn: 14814-17-6
M. Wt: 242.27 g/mol
InChI Key: PNTLMFABGCHLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085519B2

Procedure details

A mixture of ethylene carbonate (124.6 g; 1.07 eq.), sodium iodide (6.3 g; 0.03 eq.), 4-hydroxybenzophenone (262 g; 1 eq.) and toluene (8.1 g) was heated. At 99° C. a clear solution was obtained. The reaction mixture was heated with reflux condenser to 176° C. over one hour, during which gas evolution occurred. After an additional ½ hour at 176° C., the reaction mixture was cooled to 122° C. and toluene (350 g) and water (24 g) was added. The lower phase was cut and discarded. More water (14 g) was added and the lower phase was again cut and discarded. Water and toluene (95 g in total) was azeotropically removed, reaching a boiling point of 111° C. More toluene (114 g) was added and the product was isolated by filtration at 8° C. In total, 302 g of 4-(2-hydroxyethoxy)benzophenone (94%) was obtained after drying as white crystals (99.8% chromatographic purity).
Quantity
124.6 g
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
catalyst
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
24 g
Type
solvent
Reaction Step Two
Name
Quantity
14 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.O[C:8]1[CH:21]=[CH:20][C:11]([C:12]([C:14]2[CH:19]=[CH:18]C=[CH:16][CH:15]=2)=[O:13])=[CH:10][CH:9]=1.C1(C)C=CC=CC=1>[I-].[Na+].C1(C)C=CC=CC=1.O>[OH:2][CH2:3][CH2:4][O:5][C:1]1[CH:18]=[CH:19][C:14]([C:12]([C:11]2[CH:20]=[CH:21][CH:8]=[CH:9][CH:10]=2)=[O:13])=[CH:15][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
124.6 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
262 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
6.3 g
Type
catalyst
Smiles
[I-].[Na+]
Name
Quantity
8.1 g
Type
catalyst
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
24 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
14 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
176 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
At 99° C. a clear solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 122° C.
CUSTOM
Type
CUSTOM
Details
Water and toluene (95 g in total) was azeotropically removed
ADDITION
Type
ADDITION
Details
More toluene (114 g) was added
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration at 8° C

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 302 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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